molecular formula C9H13ClN2O2 B11718415 (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride

(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride

Cat. No.: B11718415
M. Wt: 216.66 g/mol
InChI Key: SVRYNTWOUUIFPW-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is a chemical compound that belongs to the class of nicotinates It is a derivative of nicotinic acid and contains an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In industrial settings, the production of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted nicotinates.

Scientific Research Applications

(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 6-(1-aminoethyl)nicotinate hydrochloride is unique due to its specific structure, which combines the nicotinate moiety with an aminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic uses further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

methyl 6-[(1S)-1-aminoethyl]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-6(10)8-4-3-7(5-11-8)9(12)13-2;/h3-6H,10H2,1-2H3;1H/t6-;/m0./s1

InChI Key

SVRYNTWOUUIFPW-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)C(=O)OC)N.Cl

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)N.Cl

Origin of Product

United States

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